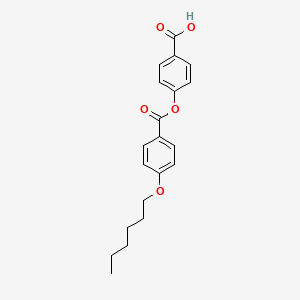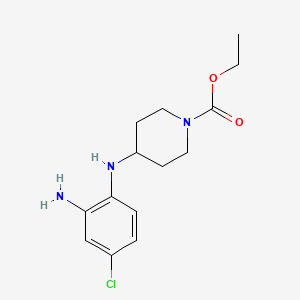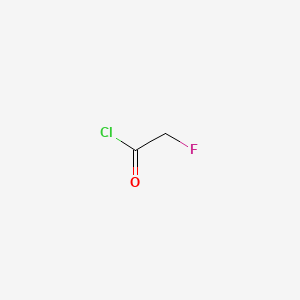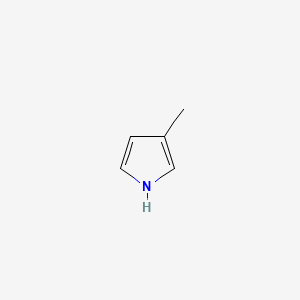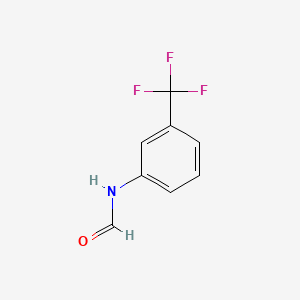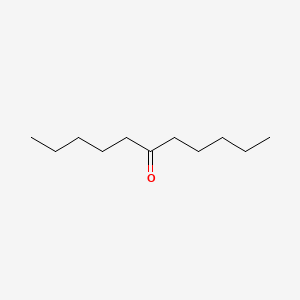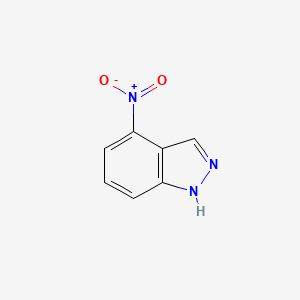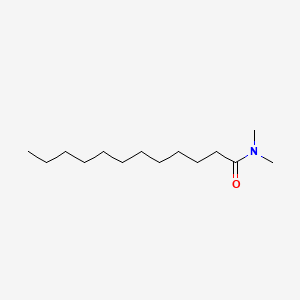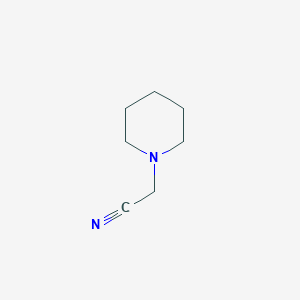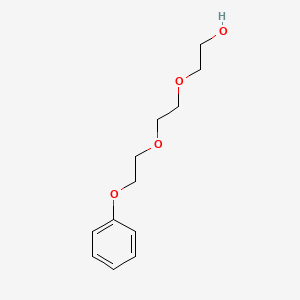
Triethylene glycol monophenyl ether
Vue d'ensemble
Description
Triethylene glycol monophenyl ether is a chemical compound with the formula C12H18O4 . It belongs to the class of glycol ethers, which are known for their excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . It is used in a variety of applications, including as a solvent in paints and cleaners .
Molecular Structure Analysis
The molecular structure of Triethylene glycol monophenyl ether includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 34 bonds. There are 16 non-H bonds, 6 multiple bonds, 9 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, 2 ethers (aliphatic), and 1 ether (aromatic) .
Applications De Recherche Scientifique
- Triethylene glycol monophenyl ether, also known as Phenoxyethanol, can be classified as a glycol ether and a phenol ether . It is characterized by its excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . The dual functionality present in the CELLOSOLVE and CARBITOL™ solvents and the alkoxytriglycol glycol ethers accounts for their unique solvency properties .
- The outcomes obtained are that these solvents are mild-odored solvents for many resins, oils, waxes, fats, and dyestuffs .
Organic Solvents
Hydraulic Brake Fluids
Plasticizers
Preservatives
- Triethylene glycol monophenyl ether has found increased use in cleaning formulations because of its good solvency for greasy soils and waxes .
Cleaning Formulations
Coatings and Paints
- In the printing industry, glycol ethers are used to dissolve resins and other components in ink formulations . They also help control the viscosity and drying properties of the ink .
- Glycol ethers are used as solvents in the production of adhesives and sealants, helping to control the viscosity and improve the bonding properties of the final product .
- Glycol ethers are used as solvents in various textile and leather processing applications, such as dyeing, finishing, and coating .
- Glycol ethers are used as solvents in various cosmetic and personal care products, such as perfumes, lotions, and creams . They help to dissolve and stabilize the various ingredients in the formulation .
Printing Inks
Adhesives and Sealants
Textile and Leather Processing
Cosmetics and Personal Care Products
Anesthetics
Propriétés
IUPAC Name |
2-[2-(2-phenoxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c13-6-7-14-8-9-15-10-11-16-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHKBOHEOJFNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222353 | |
| Record name | Triethylene glycol monophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylene glycol monophenyl ether | |
CAS RN |
7204-16-2 | |
| Record name | Triethylene glycol monophenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007204162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethylene glycol monophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



